molecular formula C₁₅H₃₁N₃O₆ ·xH₂SO₄ B1146641 1-N-Ethylgaramine Sulfate CAS No. 864371-49-3

1-N-Ethylgaramine Sulfate

Cat. No.: B1146641
CAS No.: 864371-49-3
M. Wt: 349.42
InChI Key:
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Description

1-N-Ethylgaramine sulfate is a chemical compound primarily used as a reference standard in pharmaceutical applications. It belongs to the netilmicin family and is often utilized in laboratory tests as prescribed by the European Pharmacopoeia . This compound is known for its high purity and reliability in various analytical procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Ethylgaramine sulfate typically involves the ethylation of garamine, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and quality. The final product is subjected to rigorous quality control measures to meet the standards set by regulatory authorities .

Chemical Reactions Analysis

Types of Reactions: 1-N-Ethylgaramine sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of this compound.

Scientific Research Applications

1-N-Ethylgaramine sulfate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-N-Ethylgaramine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-N-Ethylgaramine sulfate can be compared with other compounds in the netilmicin family, such as:

    Netilmicin sulfate: Another member of the netilmicin family, used as an antibiotic.

    Gentamicin sulfate: A similar compound with broad-spectrum antibiotic properties.

    Amikacin sulfate: Known for its effectiveness against resistant bacterial strains.

Uniqueness: this compound is unique due to its specific ethylation, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as a reference standard in various analytical and pharmaceutical applications .

Properties

CAS No.

864371-49-3

Molecular Formula

C₁₅H₃₁N₃O₆ ·xH₂SO₄

Molecular Weight

349.42

Synonyms

2-Deoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl]-N1-ethyl-D-streptamine Sulfate Salt

Origin of Product

United States

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